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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507

An In-depth Technical Guide to the Chemical Structure of 2-Chloro-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and plausible synthetic route of 2-Chloro-5-ethylphenol. Due to the limited availability of direct
experimental data for this specific compound, information from structurally related molecules is
included for comparative purposes. All quantitative data is summarized in structured tables,
and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties

2-Chloro-5-ethylphenol is an aromatic organic compound. Its core structure consists of a
phenol ring substituted with a chlorine atom and an ethyl group.
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Identifier Value
IUPAC Name 2-Chloro-5-ethylphenol
CAS Number 153812-97-6
Molecular Formula CsHoCIO
Molecular Weight 156.61 g/mol
Canonical SMILES CCC1=CC(=C(C=C1)Cl)O
nChi INChl=1S/C8H9CIO/c1-2-6-3-4-7(9)8(10)5-6/h3-
5,10H,2H2,1H3
InChlKey CKMBKXCVJBMYOH-UHFFFAOYSA-N
Physical Property Value Source
Boiling Point 225.2.°C at 760 mmHg o
(Predicted)
Density 1.18 g/cm? (Predicted) [1]
Flash Point 90 °C (Predicted) [1]
XLogP3 3.0 (Computed) [2]
Hydrogen Bond Donor Count 1 (Computed) [2]
Hydrogen Bond Acceptor
Count 1 (Computed) [2]
Rotatable Bond Count 1 (Computed) [2]
Topological Polar Surface Area  20.2 A2 (Computed) [2]

Spectroscopic Data (Reference Data from 2-Chloro-
5-methylphenol)

Direct experimental spectroscopic data for 2-Chloro-5-ethylphenol is not readily available in
the public domain. Therefore, data for the structurally similar compound, 2-Chloro-5-

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.echemi.com/products/pd180810138961-2-chloro-5-ethylphenol.html
https://www.echemi.com/products/pd180810138961-2-chloro-5-ethylphenol.html
https://www.echemi.com/products/pd180810138961-2-chloro-5-ethylphenol.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-ethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-ethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-ethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-ethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-ethylphenol
https://www.benchchem.com/product/b141507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

methylphenol (CAS: 615-74-7), is presented here as a reference. The primary difference is the
substitution of a methyl group for the ethyl group, which will lead to predictable differences in
the NMR and mass spectra.

'H NMR Spectrum of 2-Chloro-5-methylphenol

e 'H NMR (90 MHz, CDCls): & 7.08 (d, J=7.9 Hz, 1H), 6.84 (d, J=1.9 Hz, 1H), 6.65 (dd, J=7.9,
1.9 Hz, 1H), 5.15 (s, 1H, OH), 2.25 (s, 3H, CH3).[3]

o Expected Differences for 2-Chloro-5-ethylphenol: The singlet at 2.25 ppm for the methyl
group would be replaced by a quartet around 2.6 ppm (CHz) and a triplet around 1.2 ppm
(CH?5) for the ethyl group. The aromatic proton signals would be very similar.

3C NMR Spectrum of 2-Chloro-5-methylphenol

e 13C NMR data is available for 2-Chloro-4,5-dimethylphenol, but not for 2-Chloro-5-
methylphenol. This data is not a suitable proxy.

IR Spectrum of 2-Chloro-5-methylphenol

» Key Absorptions (KBr disc): 3400-3300 cm~* (O-H stretch, broad), 3100-3000 cm~*
(aromatic C-H stretch), 2950-2850 cm~1 (aliphatic C-H stretch), 1600-1450 cm~! (aromatic
C=C stretch), 1250-1150 cm~1 (C-O stretch), 800-750 cm~1 (C-Cl stretch).[4]

o Expected Similarities for 2-Chloro-5-ethylphenol: The IR spectrum is expected to be very
similar, with the primary difference being a slightly stronger aliphatic C-H stretching
absorption due to the ethyl group.

Mass Spectrum of 2-Chloro-5-methylphenol

o Key Fragments (m/z): 142 (M*), 107 (M* - ClI), 77 (CeHs").[5]

o Expected Differences for 2-Chloro-5-ethylphenol: The molecular ion peak (M*) would be at
m/z 156. A significant fragment would be expected at m/z 141, corresponding to the loss of a

methyl group (benzylic cleavage). The loss of the chlorine atom would result in a fragment at
m/z 121.

Plausible Experimental Protocol for Synthesis
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A plausible synthesis for 2-Chloro-5-ethylphenol involves the direct chlorination of 3-
ethylphenol. The hydroxyl group is an ortho-, para-director, and the ethyl group is also an
ortho-, para-director. Therefore, chlorination is expected to occur at the positions ortho and
para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the
ethyl group, and one of the ortho positions is sterically hindered by the ethyl group, thus
favoring chlorination at the other ortho position.

Reaction: Chlorination of 3-Ethylphenol

Reactants:

» 3-Ethylphenol

o Sulfuryl chloride (SO2Clz2)

e Dichloromethane (CH2Cl2) (solvent)

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel,
dissolve 3-ethylphenol (10.0 g, 81.9 mmol) in dichloromethane (100 mL).

e Cool the solution to 0 °C in an ice bath.

¢ Slowly add sulfuryl chloride (11.05 g, 81.9 mmol) dropwise to the stirred solution over a
period of 30 minutes, maintaining the temperature at 0 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous
solution of sodium bicarbonate.

o Separate the organic layer, and extract the agueous layer with dichloromethane (2 x 50 mL).
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» Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium
sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to yield pure 2-Chloro-5-ethylphenol.

This protocol is based on general methods for the chlorination of phenols.[6]

Mandatory Visualizations
Chemical Structure and Identifiers

Caption: Chemical structure and key identifiers of 2-Chloro-5-ethylphenol.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for 2-Chloro-5-ethylphenol.

Logical Relationship for Potential Application

Caption: Logical pathway for investigating the potential of 2-Chloro-5-ethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [understanding the chemical structure of 2-Chloro-5-
ethylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141507#understanding-the-chemical-structure-of-2-
chloro-5-ethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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